6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
Overview
Description
6-Bromo-2-(2-ethylhexyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is a useful research compound. Its molecular formula is C20H22BrNO2 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Adduct Formation : It is used for the formation of adducts in 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides reactions (Niopas & Smail, 1991).
Cyclization Properties : Its cyclization properties have been studied, particularly in the halocyclization of certain derivatives (Zborovskii et al., 2011).
Chemosensor Selectivity : Compounds synthesized from it exhibit high selectivity in the determination of anions, making them useful in chemosensor systems (Tolpygin et al., 2012).
Antiviral Applications : Benzo[de]isoquinoline-diones show potential in inhibiting viral replication and reducing disease severity in animal models (GARCIA-GANCEDO et al., 1979).
Fluorophore Development : Novel yellow-green emitting fluorophores synthesized from it demonstrate good photostability, useful in various research applications (Bojinov & Panova, 2007).
Electroluminescent Structures : These compounds could be applied in the preparation of color electroluminescent structures, important in display technology (Dobrikov et al., 2011).
Breast Cancer Research : A derivative, NAP-6, activates the aryl hydrocarbon receptor pathway in breast cancer cell lines, showing potential as a targeting molecule (Gilbert et al., 2020).
Antibacterial and Antifungal Activity : Certain synthesized compounds show activity against various bacterial and fungal strains (Sirgamalla & Boda, 2019).
Properties
IUPAC Name |
6-bromo-2-(2-ethylhexyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-3-5-7-13(4-2)12-22-19(23)15-9-6-8-14-17(21)11-10-16(18(14)15)20(22)24/h6,8-11,13H,3-5,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJBKCZGVYYHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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